molecular formula C36H54N6O14 B12367980 Me-Tet-PEG9-NHS

Me-Tet-PEG9-NHS

Cat. No.: B12367980
M. Wt: 794.8 g/mol
InChI Key: MESSTSPLSVJMAY-UHFFFAOYSA-N
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Description

Me-Tet-PEG9-NHS: is a chemical compound that serves as an Antibody-Drug Conjugate (ADC) linker. It contains nine units of polyethylene glycol (PEG) and a tetrazine group. This compound is particularly useful in bioconjugation reactions due to its ability to undergo a specific inverse electron demand Diels-Alder reaction with trans-cyclooctene (TCO) groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Me-Tet-PEG9-NHS involves the conjugation of a tetrazine group with a polyethylene glycol chain, followed by the activation of the terminal carboxyl group with N-hydroxysuccinimide (NHS). The reaction typically occurs under mild conditions to preserve the integrity of the functional groups .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and consistency of the final product. The compound is usually produced in a solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Tetrazine and TCO Groups: For the Diels-Alder reaction.

    Primary Amines: For amide bond formation.

Major Products

Mechanism of Action

Me-Tet-PEG9-NHS exerts its effects through the inverse electron demand Diels-Alder reaction, where the tetrazine group reacts with TCO groups to form a stable covalent bond. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Comparison with Similar Compounds

Similar Compounds

    Tetrazine-PEG4-NHS: Contains a shorter PEG chain.

    Tetrazine-PEG12-NHS: Contains a longer PEG chain.

Uniqueness: : Me-Tet-PEG9-NHS is unique due to its optimal PEG chain length, which provides a balance between solubility, biocompatibility, and stability. This makes it particularly suitable for a wide range of bioconjugation applications .

Properties

Molecular Formula

C36H54N6O14

Molecular Weight

794.8 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C36H54N6O14/c1-29-38-40-36(41-39-29)31-4-2-30(3-5-31)28-37-32(43)8-10-47-12-14-49-16-18-51-20-22-53-24-26-55-27-25-54-23-21-52-19-17-50-15-13-48-11-9-35(46)56-42-33(44)6-7-34(42)45/h2-5H,6-28H2,1H3,(H,37,43)

InChI Key

MESSTSPLSVJMAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O

Origin of Product

United States

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